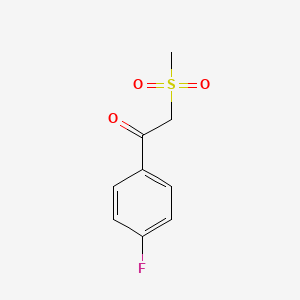

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone

Descripción general

Descripción

“1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone” is also known as “Benzene, 1-fluoro-4-(methylsulfonyl)-” or “4-Fluorophenyl methyl sulfone”. It has a molecular formula of C7H7FO2S and a molecular weight of 174.193 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.193 and a molecular formula of C7H7FO2S .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- In a study of the crystal structure, it was found that the unit comprising the ethanone and 4-fluorophenyl groups in 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone is essentially planar. This compound forms dimers and stacks through weak hydrogen bonds in its crystalline form, indicating potential applications in crystal engineering and material sciences (Abdel‐Aziz, Ghabbour, Chantrapromma & Fun, 2012).

Photochemistry Studies

- In the realm of photochemistry, the stability and reactivity of compounds like 1-(4-Fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone have been examined. Their conformations and hydrogen bonding interactions may influence photochemical reactions, which is crucial for understanding light-induced chemical processes (Fu, Scheffer, Trotter & Yang, 1998).

Synthetic Chemistry

- The compound's derivatives have been explored for their potential in synthetic chemistry, such as in the synthesis of 2,4,5-trisubstituted-1H-imidazoles. These derivatives exhibit biological activities like antibacterial and antifungal properties (Sawant, Patil & Baravkar, 2011).

- Another study used 1-(4-Fluorophenyl)ethanone derivatives in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol. This process, which involves bioreduction, is significant for producing optically active compounds (ChemChemTech, 2022).

Biological and Pharmaceutical Applications

- In pharmaceutical research, the compound's derivatives, like N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole, have been synthesized as potential inhibitors of HIV-1 replication, highlighting the compound's relevance in drug discovery (Che, Liu, Tian, Hu, Chen & Chen, 2015).

- Additionally, studies on sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone have shown notable antioxidant and antibacterial properties, which could be leveraged in therapeutic applications (Sarac, Orek & Koparır, 2020).

Nuclear Medicine

- In nuclear medicine, a derivative was used in the automated synthesis of S-(2-[(18)F]fluoroethyl)-L-methionine for tumor imaging in positron emission tomography. This application is critical for advancing diagnostic techniques (Tang, Wang, Tang, Luo & Gan, 2003).

Chemical Synthesis and Characterization

- Various studies have been conducted on synthesizing and characterizing 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone derivatives. These studies include investigating their antimicrobial activity, molecular conformations, and hydrogen bonding, which are fundamental in developing new chemical entities (Nagamani, Anjaiah, Praveen & Jalapathi, 2018).

Material Science and Molecular Docking

- The compound has also been investigated for its potential in material science and molecular docking studies, exploring its interactions with biological targets and its stability and reactivity at the molecular level (Mary et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGTQAJHRDDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)